molecular formula C24H18ClN3O4S B4990462 N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide

Cat. No.: B4990462
M. Wt: 479.9 g/mol
InChI Key: AATHQBDWKNBPMG-UHFFFAOYSA-N
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Description

N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 2-methoxy-4-aminobenzofuran-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative .

Scientific Research Applications

N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-[(4-chlorobenzoyl)carbamothioylamino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O4S/c1-31-20-13-17(26-24(33)28-22(29)14-6-8-16(25)9-7-14)10-11-18(20)27-23(30)21-12-15-4-2-3-5-19(15)32-21/h2-13H,1H3,(H,27,30)(H2,26,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATHQBDWKNBPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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